ethyl 4-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate
Overview
Description
Ethyl 4-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate is a complex organic compound that features a unique structure combining an indole ring, a piperazine ring, and an azepane ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Azepane Ring: The azepane ring is introduced through a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with the indole compound.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethyl piperazine-1-carboxylate with the intermediate compound containing the indole and azepane rings.
Final Coupling Reaction: The final step involves coupling the intermediate with an appropriate acylating agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound would involve optimizing the reaction conditions for each step to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Industry: It is explored for its potential use in drug development and formulation.
Mechanism of Action
The mechanism of action of ethyl 4-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-(1-(2-(piperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate
- Ethyl 4-(2-(1-(2-(morpholin-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate is unique due to the presence of the azepane ring, which distinguishes it from other similar compounds. This structural feature may confer distinct biological activities and interactions, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 4-[2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxoacetyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O5/c1-2-34-25(33)28-15-13-27(14-16-28)24(32)23(31)20-17-29(21-10-6-5-9-19(20)21)18-22(30)26-11-7-3-4-8-12-26/h5-6,9-10,17H,2-4,7-8,11-16,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMRNAWSTSMJSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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